3-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone
Overview
Description
3-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C24H20BrClN2O3 and its molecular weight is 499.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.03458 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
Research on quinazolinone derivatives, including compounds structurally similar to 3-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone, has shown significant interest in the field of medicinal chemistry due to their diverse biological activities. For instance, studies have demonstrated the regioselective synthesis of N(3)‐ and O‐acylmethyl derivatives of 2‐methylthio‐4(3H)‐quinazolinone, highlighting the compound's potential in generating various biologically active molecules through different synthetic routes (Burbulienė, Mažeikaitė, & Vainilavicius, 2008). Similarly, the synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones for their antioxidant properties have been explored, indicating the scaffold's relevance in designing antioxidant agents (Mravljak, Slavec, Hrast, & Sova, 2021).
Antimicrobial Activity
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, offering insights into the potential use of these compounds in addressing bacterial and fungal infections. The uses of 2-Ethoxy-4(3H) quinazolinone in the synthesis of quinazoline and quinazolinone derivatives with antimicrobial activity have been extensively studied, emphasizing the compound's versatility in generating molecules with potential therapeutic benefits (El-hashash, Rizk, El-Bassiouny, & Darwish, 2011).
Novel Synthetic Routes
Innovative synthetic approaches for quinazolinone derivatives have been developed, including chlorotrimethylsilane-mediated Friedländer synthesis, which provides a method for the synthesis of 2-(a-Chloroalkyl)quinoline derivatives, showcasing the adaptability of quinazolinone chemistry in creating diverse and complex molecular structures (Degtyarenko, Tolmachev, Volovenko, & Tverdokhlebov, 2007).
Biological Activities and Pharmacological Potential
The synthesis and analysis of novel quinazolines and 4(3H)-quinazolinones for hypolipidemic activities highlight the structural impact on their pharmacological profile. This research demonstrates the potential of quinazolinone derivatives in developing hypolipidemic agents, with specific structural modifications leading to significant biological activities (Kurogi, Inoue, Tsutsumi, Nakamura, Nagao, Yoshitsugu, & Tsuda, 1996).
Properties
IUPAC Name |
3-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-2-(4-chlorophenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O3/c25-18-7-11-20(12-8-18)31-16-15-30-14-13-28-23(17-5-9-19(26)10-6-17)27-22-4-2-1-3-21(22)24(28)29/h1-12H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRNTZJTPNQXQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCOCCOC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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